2-Desfluoro-riociguat
Description
2-Desfluoro-riociguat is a structural analog of riociguat, a clinically approved soluble guanylate cyclase (sGC) stimulator used to treat pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension. The compound is characterized by the absence of a fluorine atom at the 2-position of its pyrazolo[3,4-b]pyridine core compared to the parent drug. While riociguat contains fluorine at the 2-position to enhance metabolic stability and target binding, this compound serves as a critical reference standard or impurity in pharmaceutical quality control, ensuring compliance with regulatory guidelines .
Properties
Molecular Formula |
C₂₀H₂₀N₈O₂ |
|---|---|
Molecular Weight |
404.43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-desfluoro-riociguat include fluorinated derivatives and positional isomers, which are pivotal for understanding structure-activity relationships (SAR) and impurity profiling. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Fluorine Position | Role/Application | Catalog No. (Pharmaffiliates) |
|---|---|---|---|---|---|
| This compound | C₁₉H₁₄N₈O₂ | 404.36 (inferred) | N/A | Reference standard, impurity control | Not explicitly listed |
| 2-Desfluoro-3-fluoro-riociguat | C₁₉H₁₃FN₈O₂ | 422.16 | 3-position | Impurity in riociguat synthesis | PA 18 43520 |
| 2-Desfluoro-4-fluoro-riociguat | C₁₉H₁₃FN₈O₂ | 422.16 | 4-position | Impurity in riociguat synthesis | PA 18 43530 |
| 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one | C₁₈H₁₃FN₈O | 400.35 | 2-fluorophenyl substituent | Byproduct in metabolic pathways | PA 18 43540 |
Key Findings
Fluorine Substitution Effects: The 3- and 4-fluoro derivatives of this compound share identical molecular weights (422.16 g/mol) but differ in fluorine placement. The 3-fluoro analog may exhibit altered sGC binding due to steric hindrance near the pyridine ring, while the 4-fluoro isomer could influence solubility and metabolic stability .
Regulatory and Synthetic Relevance :
- These analogs are classified as "process-related impurities" during riociguat manufacturing. Their quantification ensures compliance with International Council for Harmonisation (ICH) limits (typically ≤0.15% for unidentified impurities) .
- The commercial availability of these compounds (e.g., via Pharmaffiliates) underscores their role in analytical method validation and batch-release testing .
Structural Diversity: The compound listed as PA 18 43540 introduces a 2-fluorophenylmethyl group, which may act as a metabolic byproduct or degradation intermediate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
